3-fluoroazetidine-3-carbonitrile hydrochloride 3-fluoroazetidine-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 2231676-20-1
VCID: VC11508901
InChI: InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H
SMILES:
Molecular Formula: C4H6ClFN2
Molecular Weight: 136.55 g/mol

3-fluoroazetidine-3-carbonitrile hydrochloride

CAS No.: 2231676-20-1

Cat. No.: VC11508901

Molecular Formula: C4H6ClFN2

Molecular Weight: 136.55 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-fluoroazetidine-3-carbonitrile hydrochloride - 2231676-20-1

Specification

CAS No. 2231676-20-1
Molecular Formula C4H6ClFN2
Molecular Weight 136.55 g/mol
IUPAC Name 3-fluoroazetidine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H
Standard InChI Key MTVMHXOLRULCFW-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C#N)F.Cl

Introduction

Chemical Identity and Structural Characteristics

3-Fluoroazetidine-3-carbonitrile hydrochloride belongs to the azetidine family, a four-membered nitrogen-containing heterocycle. The molecule features a fluorine atom and a cyano group at the 3-position of the azetidine ring, with a hydrochloride salt counterion. Key structural attributes include:

  • Molecular Formula: Hypothesized as C4H5ClF2N2\text{C}_4\text{H}_5\text{ClF}_2\text{N}_2 (assuming a cyano substitution at the 3-position).

  • Molecular Weight: Estimated at ~146.56 g/mol.

  • Structural Features: The strained azetidine ring, fluorination, and nitrile functionalization confer unique reactivity and polarity.

Comparative analysis with the closely related 3-fluoroazetidine hydrochloride (CAS 617718-46-4) reveals shared characteristics :

Property3-Fluoroazetidine HydrochlorideHypothesized 3-Fluoroazetidine-3-carbonitrile Hydrochloride
Molecular FormulaC3H7ClFN\text{C}_3\text{H}_7\text{ClFN}C4H5ClF2N2\text{C}_4\text{H}_5\text{ClF}_2\text{N}_2
Molecular Weight (g/mol)111.55~146.56
Melting Point130°C Not reported
Boiling Point59.3°C Not reported

The cyano group in the hypothesized compound likely enhances electrophilicity and hydrogen-bonding capacity, influencing its solubility and reactivity .

Synthesis and Reaction Pathways

While no direct synthesis routes for 3-fluoroazetidine-3-carbonitrile hydrochloride are documented, methodologies for analogous fluorinated azetidines offer plausible strategies:

Fluorinated Azetidine Synthesis

The synthesis of 3-fluoroazetidine hydrochloride involves:

  • Ring-Closing Reactions: Treatment of β-fluoroamines with base-induced cyclization .

  • Halogen Exchange: Substitution of hydroxyl or chloro groups with fluorine using agents like DAST\text{DAST} (diethylaminosulfur trifluoride) .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Fluorinated azetidines are valued for:

  • Bioisosteric Replacement: Mimicking carbonyl or hydroxyl groups while improving metabolic stability .

  • BCL6 Inhibition: Analogous compounds (e.g., tricyclic quinolinones) show activity in disrupting oncogenic protein-protein interactions .

The cyano group in 3-fluoroazetidine-3-carbonitrile hydrochloride could enhance binding affinity to enzymatic pockets via dipole interactions or covalent modification.

Agrochemistry

Nitrile-containing azetidines may serve as precursors for herbicides or insecticides, leveraging their electrophilic reactivity .

Future Research Directions

  • Synthetic Optimization: Develop mild conditions for cyano introduction without ring degradation.

  • Biological Screening: Evaluate anticancer, antimicrobial, and CNS activity in vitro.

  • Crystallographic Studies: Resolve 3D structures to guide rational drug design.

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